molecular formula C15H18N4O4 B11007885 N-[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]glycine

N-[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]glycine

Cat. No.: B11007885
M. Wt: 318.33 g/mol
InChI Key: OIGBDNGJCXKHLN-RNCFNFMXSA-N
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Description

2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a pentanamidoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzotriazine Ring: The synthesis begins with the preparation of the benzotriazine ring.

    Reduction and Cyclization: The nitro group is then reduced to an amine, followed by cyclization to form the benzotriazine ring.

    Amidation: The benzotriazine intermediate is then reacted with pentanoyl chloride to form the pentanamido derivative.

    Acetylation: Finally, the compound is acetylated to introduce the acetic acid moiety, resulting in the formation of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID can be compared with other similar compounds, such as:

The uniqueness of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

2-[[(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoyl]amino]acetic acid

InChI

InChI=1S/C15H18N4O4/c1-3-9(2)13(14(22)16-8-12(20)21)19-15(23)10-6-4-5-7-11(10)17-18-19/h4-7,9,13H,3,8H2,1-2H3,(H,16,22)(H,20,21)/t9-,13+/m1/s1

InChI Key

OIGBDNGJCXKHLN-RNCFNFMXSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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